

# Fevipiprant in Moderate-to-Severe Asthma: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025



**Fevipiprant**, an investigational oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has been evaluated in multiple clinical trials for its potential benefit in patients with moderate-to-severe asthma. This guide provides a comprehensive comparison of **fevipiprant**'s clinical efficacy and safety profile relative to placebo, with a focus on key experimental data and methodologies for researchers, scientists, and drug development professionals.

**Fevipiprant**'s mechanism of action targets the underlying inflammatory pathways in asthma.[1] [2] It is designed to block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[1] This action is intended to inhibit the downstream inflammatory cascade that contributes to asthma symptoms and exacerbations.[1][3] While early phase trials showed promise, particularly in reducing eosinophilic inflammation, later-stage trials have yielded mixed results regarding its clinical efficacy.

### **Quantitative Comparison of Clinical Endpoints**

The following tables summarize the key quantitative outcomes from several randomized, double-blind, placebo-controlled clinical trials of **fevipiprant** in patients with moderate-to-severe asthma.

### **Table 1: Change in Sputum Eosinophil Percentage**



| Study<br>(Refer<br>ence)  | Patient<br>Popula<br>tion                                   | Treatm<br>ent<br>Group<br>(Dose)                 | N   | Baseli<br>ne<br>Geome<br>tric<br>Mean<br>(%) | End of<br>Treatm<br>ent<br>Geome<br>tric<br>Mean<br>(%) | Fold<br>Chang<br>e from<br>Baseli<br>ne | Differe<br>nce vs.<br>Placeb<br>o<br>(Fold) | p-<br>value |
|---------------------------|-------------------------------------------------------------|--------------------------------------------------|-----|----------------------------------------------|---------------------------------------------------------|-----------------------------------------|---------------------------------------------|-------------|
| Gonem<br>et al.<br>(2016) | Modera te-to- severe asthma with sputum eosinop hilia (≥2%) | Fevipipr<br>ant<br>(225<br>mg<br>twice<br>daily) | 30  | 5.4                                          | 1.1                                                     | 4.5<br>reductio<br>n                    | 3.5                                         | 0.0014      |
| Placebo                   | 31                                                          | 4.6                                              | 3.9 | 1.3<br>reductio<br>n                         |                                                         |                                         |                                             |             |

Table 2: Change in Forced Expiratory Volume in 1 Second (FEV1)



| Study<br>(Refer<br>ence) | Patient<br>Popula<br>tion  | Treatm<br>ent<br>Group<br>(Dose)                | N    | Baseli<br>ne<br>FEV1<br>(L) | Chang e from Baseli ne in Pre- dose FEV1 (mL) | Differe<br>nce vs.<br>Placeb<br>o (mL) | 95% CI  | p-<br>value |
|--------------------------|----------------------------|-------------------------------------------------|------|-----------------------------|-----------------------------------------------|----------------------------------------|---------|-------------|
| ZEAL-1                   | Uncontr<br>olled<br>asthma | Fevipipr<br>ant<br>(150<br>mg<br>once<br>daily) | ~331 | Not<br>Reporte<br>d         | 112                                           | 41                                     | -6, 88  | 0.088       |
| Placebo                  | ~331                       | Not<br>Reporte<br>d                             | 71   |                             |                                               |                                        |         |             |
| ZEAL-2                   | Uncontr<br>olled<br>asthma | Fevipipr<br>ant<br>(150<br>mg<br>once<br>daily) | ~342 | Not<br>Reporte<br>d         | 126                                           | -31                                    | -80, 18 | 0.214       |
| Placebo                  | ~343                       | Not<br>Reporte<br>d                             | 157  |                             |                                               |                                        |         |             |

**Table 3: Annualized Rate of Moderate-to-Severe Asthma Exacerbations** 



| Study<br>(Reference)                  | Patient<br>Population              | Treatment<br>Group<br>(Dose)          | N         | Annualized Exacerbatio n Rate Ratio vs. Placebo | 95% CI    |
|---------------------------------------|------------------------------------|---------------------------------------|-----------|-------------------------------------------------|-----------|
| LUSTER-1                              | Severe asthma (overall population) | Fevipiprant<br>(150 mg once<br>daily) | ~298      | 0.96                                            | 0.75-1.22 |
| Fevipiprant<br>(450 mg once<br>daily) | ~298                               | 0.78                                  | 0.61-1.01 |                                                 |           |
| LUSTER-2                              | Severe asthma (overall population) | Fevipiprant<br>(150 mg once<br>daily) | ~292      | 0.82                                            | 0.62-1.07 |
| Fevipiprant<br>(450 mg once<br>daily) | ~292                               | 0.76                                  | 0.58-1.00 |                                                 |           |

Note: The LUSTER trials did not show a statistically significant reduction in asthma exacerbations after adjusting for multiple testing, though modest reductions were observed with the 450 mg dose.

## Experimental Protocols Gonem et al. (2016): Phase II Eosinophilic Asthma Study

- Objective: To assess the effect of **fevipiprant** on eosinophilic airway inflammation.
- Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of ≥2%.



- Intervention: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.
- Primary Outcome: Change in sputum eosinophil percentage from baseline to 12 weeks.
- Methodology for Primary Outcome: Sputum was induced and processed for cell counts at baseline and at 12 weeks. The geometric mean of the sputum eosinophil percentage was calculated for each group.

# ZEAL-1 and ZEAL-2: Phase III Uncontrolled Asthma Studies

- Objective: To evaluate the efficacy and safety of **fevipiprant** as an add-on therapy in patients with uncontrolled asthma.
- Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients aged ≥12 years with uncontrolled asthma receiving standard-of-care asthma therapy.
- Intervention: Fevipiprant 150 mg once daily or placebo for 12 weeks, added to standard-ofcare therapy.
- Primary Outcome: Change from baseline in pre-dose FEV1 after 12 weeks of treatment.
- Key Secondary Outcomes: Daytime asthma symptom score, short-acting β-agonist (SABA)
   use, and Asthma Quality-of-Life Questionnaire (AQLQ+12) score.

## LUSTER-1 and LUSTER-2: Phase III Severe Asthma Studies

- Objective: To determine if fevipiprant reduces the rate of asthma exacerbations in patients with severe asthma.
- Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group trials over 52 weeks.



- Participants: Adolescents and adults (≥12 years) with severe asthma on Global Initiative for Asthma (GINA) Steps 4 and 5 therapy.
- Intervention: Fevipiprant 150 mg or 450 mg once daily, or placebo, added to existing therapy.
- Primary Outcome: The annualized rate of moderate to severe asthma exacerbations.

# Visualizing the Mechanism and Clinical Trial Workflow

To further elucidate the context of **fevipiprant**'s evaluation, the following diagrams illustrate its signaling pathway and the typical workflow of the clinical trials discussed.



Click to download full resolution via product page

Caption: Fevipiprant's mechanism of action as a CRTH2 antagonist.





Click to download full resolution via product page

Caption: Generalized workflow of a **fevipiprant** clinical trial.



#### Conclusion

Early phase studies, such as Gonem et al. (2016), demonstrated that **fevipiprant** could significantly reduce eosinophilic airway inflammation in patients with moderate-to-severe asthma. However, larger Phase III trials (ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2) did not consistently show a statistically significant clinical benefit for **fevipiprant** compared to placebo in broader patient populations with uncontrolled or severe asthma. Specifically, the ZEAL studies failed to meet their primary endpoint of a significant improvement in FEV1. The LUSTER trials showed only modest, non-statistically significant reductions in the rate of asthma exacerbations, primarily at the higher dose. These findings suggest that while DP2 receptor antagonism with **fevipiprant** can impact inflammatory markers, this may not translate into robust clinical improvements for all patients with moderate-to-severe asthma. The sponsor of the trials later decided to stop the development of **fevipiprant** for asthma based on the overall results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fevipiprant in the treatment of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Fevipiprant in Moderate-to-Severe Asthma: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#fevipiprant-s-clinical-benefit-compared-to-placebo-in-moderate-to-severe-asthma]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com